Diethyl (m-methoxyphenoxy)malonate

Description

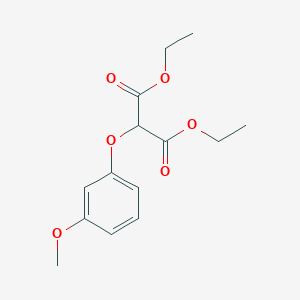

Diethyl (m-methoxyphenoxy)malonate is a malonate ester derivative featuring a central methylene group substituted with a meta-methoxyphenoxy moiety. Its structure comprises two ethyl ester groups and a phenoxy ring with a methoxy (-OCH₃) group at the meta position (carbon 3 of the benzene ring). This compound is primarily utilized as a versatile intermediate in organic synthesis, particularly for constructing heterocyclic frameworks (e.g., quinolones, indoles) and fine chemicals . Its reactivity stems from the active methylene group, which participates in nucleophilic additions, condensations, and cycloadditions.

Properties

Molecular Formula |

C14H18O6 |

|---|---|

Molecular Weight |

282.29 g/mol |

IUPAC Name |

diethyl 2-(3-methoxyphenoxy)propanedioate |

InChI |

InChI=1S/C14H18O6/c1-4-18-13(15)12(14(16)19-5-2)20-11-8-6-7-10(9-11)17-3/h6-9,12H,4-5H2,1-3H3 |

InChI Key |

BHXCZZVCSWSJJV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C(=O)OCC)OC1=CC=CC(=C1)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional distinctions between Diethyl (m-methoxyphenoxy)malonate and related malonate derivatives:

Reactivity and Acidity

- Electronic Effects: The meta-methoxy group in this compound exerts an electron-donating resonance effect, slightly reducing the acidity of the methylene protons compared to DEM (pKa ~16.3). However, this effect is less pronounced than in para-substituted analogs due to positional steric and electronic differences . Derivatives with electron-withdrawing groups (e.g., nitro in Diethyl 2-(2-methoxy-4-nitrophenyl)malonate) exhibit higher acidity, facilitating deprotonation and nucleophilic reactions .

- Synthetic Utility: this compound can undergo copper-catalyzed arylations (e.g., coupling with aryl iodides) to generate α-aryl malonates, a reaction optimized for functional group compatibility . In contrast, DEM’s high pKa limits its use in one-pot reactions requiring deprotonation, as seen in template-assisted membrane synthesis .

Physical Properties

- Solubility and Stability: The diethyl ester group enhances lipophilicity compared to dimethyl analogs (e.g., Dimethyl (2-methoxyphenoxy)malonate), improving solubility in organic solvents .

- Thermal Behavior :

DEM derivatives typically exhibit lower boiling points than nitro- or halogen-substituted malonates due to reduced molecular weight and polarity .

Research Findings and Trends

- Steric vs. Electronic Effects :

Substituent position (ortho vs. meta) significantly impacts reactivity. For example, ortho-methoxy groups introduce steric hindrance, slowing reactions like ester hydrolysis or cycloadditions compared to meta isomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.